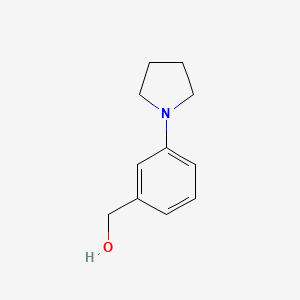

(3-Pyrrolidin-1-ylphenyl)methanol

Vue d'ensemble

Description

(3-Pyrrolidin-1-ylphenyl)methanol: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol moiety. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine group . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at reflux temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed:

Oxidation: 3-Pyrrolidin-1-ylbenzaldehyde.

Reduction: 3-Pyrrolidin-1-ylphenylmethane.

Substitution: 3-Nitro-1-pyrrolidinylbenzyl alcohol (for nitration).

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Pyrrolidin-1-ylphenyl)methanol has been studied for its potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For example, studies have shown that it can inhibit tumor growth by targeting specific signaling pathways such as JAK2 and FLT3. In preclinical models, compounds similar to this compound demonstrated a reduction in tumor size and proliferation rates .

- Enzyme Inhibition : The pyrrolidine moiety is linked to selective inhibition of various kinases, suggesting that this compound derivatives could serve as targeted therapies for diseases involving dysregulated kinase activity .

Biological Research

The compound is also utilized in biological studies to understand small molecule interactions with biological targets:

- Antiviral Applications : A study explored the use of this compound against arenaviruses, which are known to cause severe infections. The research focused on its ability to inhibit viral nucleoproteins, showing promise as a broad-spectrum antiviral agent .

- Mechanism of Action : The interaction of this compound with specific molecular targets has been investigated. The compound's binding affinity is enhanced by its unique structure, influencing its biological activity through modulation of enzyme activities and receptor binding .

Industrial Applications

In the industrial sector, this compound is explored for developing new materials with specific properties:

- Material Science : Its unique chemical structure allows for the formulation of materials with enhanced performance characteristics, making it valuable in creating advanced composites and polymers .

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of ketones or aldehydes | Potassium permanganate |

| Reduction | Formation of alcohol derivatives | Sodium borohydride |

| Substitution | Replacement of functional groups | Halogens or acids |

Case Study 1: Antitumor Activity Investigation

A preclinical study evaluated the antitumor efficacy of this compound derivatives in mouse models. Results indicated a significant reduction in tumor size when treated with the compound, highlighting its potential for cancer therapy development.

Case Study 2: Antiviral Drug Development

Research focused on the antiviral properties of this compound against arenaviruses demonstrated its capability to inhibit viral replication. High-throughput screening identified this compound as a promising candidate for further development into antiviral therapies.

Mécanisme D'action

The mechanism of action of (3-Pyrrolidin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory or modulatory effects .

Comparaison Avec Des Composés Similaires

- (3-Fluoro-1-®-1-phenylethyl)pyrrolidin-3-yl)methanol

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol

- (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Comparison: Compared to these similar compounds, (3-Pyrrolidin-1-ylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring. This structural difference can influence its chemical reactivity, binding affinity, and selectivity towards biological targets. The presence of the pyrrolidine ring also imparts distinct stereochemical properties, which can affect the compound’s overall biological activity and pharmacokinetic profile .

Activité Biologique

(3-Pyrrolidin-1-ylphenyl)methanol, with the chemical formula CHNO and CAS number 859850-72-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 177.247 g/mol

- Structure : The compound features a pyrrolidine ring attached to a phenyl group, which is further substituted with a hydroxymethyl group.

- InChI Key : MYIYSGIMXUQECR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the pyrrolidine moiety allows for specific binding to target proteins, influencing several biochemical pathways.

Target Interactions

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting neurological functions.

- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activities involved in metabolic pathways.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For example:

- In a series of experiments, derivatives with similar structures showed significant protection against seizures in various animal models, including the maximal electroshock (MES) and the 6 Hz seizure tests .

- Protective indexes were calculated to assess the benefit-risk ratio of these compounds, indicating their potential as therapeutic agents for epilepsy .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of pyrrolidine derivatives:

- Compounds containing the pyrrolidine structure have demonstrated protective effects against neurodegeneration in preclinical models.

- The mechanism may involve antioxidant properties and modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Synthesis and Preparation

The synthesis of this compound typically involves:

- Reagents : Pyrrolidine derivatives reacted with phenylmethanol.

- Methods : Common methods include using Grignard reagents followed by hydrolysis to yield the final product.

- Yield Optimization : Industrial methods focus on maximizing yield through automated synthesis techniques.

Pharmacokinetics

Pharmacokinetic studies suggest that the introduction of nitrogen-containing heterocycles like pyrrolidine enhances solubility and bioavailability. The compound's metabolic pathways are still under investigation, but preliminary data indicate it may undergo typical phase I and II metabolic reactions.

Propriétés

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYSGIMXUQECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428145 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-72-9 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.